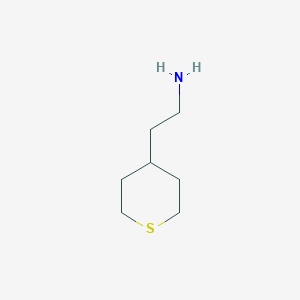

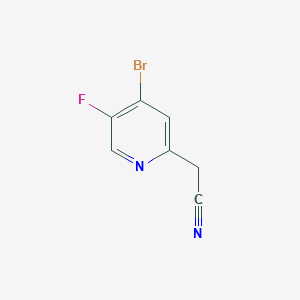

![molecular formula C15H15FN2O B2736378 N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide CAS No. 1798395-36-4](/img/structure/B2736378.png)

N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of transition metal catalyzed carbon–carbon bond forming reactions . One such reaction is the Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is also a key step in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of “N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide” can be analyzed using various computational tools . These tools can generate a 2D or 3D structure of the molecule, which can be viewed using Java or Javascript .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key reaction involved in the chemical reactions of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . These properties are often tailored for application under specific SM coupling conditions .Scientific Research Applications

Molecular Structure and Biological Activity

N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide is a compound whose analogs have been extensively studied for their molecular structures and biological activities. Analogs of this compound, such as those in the leflunomide metabolite family, exhibit inhibitory effects on tyrosine kinase epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The molecular structures of these analogs are similar, displaying planar conformations which are believed to be favorable for binding to the shallow ATP-binding pocket of EGFR. This structural attribute contributes to their biological efficacy in inhibiting EGFR-related pathways (Ghosh, Zheng, & Uckun, 1999).

Development of Muscle Relaxants and Anti-inflammatory Agents

Derivatives of this compound have led to the discovery of potent muscle relaxants with anti-inflammatory and analgesic activity. Through the design of rigid cyclic analogues, researchers developed a compound showing significant potential in muscle relaxation and inflammation reduction, which has been advanced to phase I clinical trials. This highlights the therapeutic potential of these derivatives in treating conditions requiring muscle relaxation and inflammation management (Musso et al., 2003).

Colorimetric Sensing of Fluoride Anions

The compound's framework has been utilized in synthesizing derivatives that serve as colorimetric sensors for fluoride anions. One specific derivative demonstrated the ability to change color dramatically in the presence of fluoride anions, indicating its utility in environmental monitoring and analytical chemistry for detecting fluoride levels with the naked eye. This application underscores the compound's versatility beyond pharmacological contexts, extending its utility to environmental sensing and diagnostics (Younes et al., 2020).

Inhibition of Dihydroorotate Dehydrogenase

The chemical scaffold of this compound and its analogs have been identified as inhibitors of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition is significant in the context of immunosuppression and could be pivotal in developing new therapeutic agents for autoimmune diseases and transplant rejection management. Such research highlights the compound's potential in crafting new approaches to treat immune-related conditions (Knecht & Löffler, 1998).

Mechanism of Action

The mechanism of action of the Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The future directions of research on “N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide” could involve exploring its potential uses in various scientific applications. Further studies could also focus on improving the synthesis process and understanding the mechanisms of action in more detail .

Properties

IUPAC Name |

N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-10(12-3-2-4-13(16)8-12)7-15(19)18-14(9-17)11-5-6-11/h2-4,7-8,11,14H,5-6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFAIJSUHXUKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC(C#N)C1CC1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)

![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)